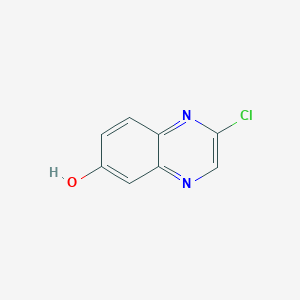
2-Chloroquinoxalin-6-ol
説明
2-Chloroquinoxalin-6-ol is a chemical compound with the CAS Number: 55687-04-2. It has a molecular weight of 180.59 and its IUPAC name is 2-chloroquinoxalin-6-ol . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-Chloroquinoxalin-6-ol is 1S/C8H5ClN2O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Chloroquinoxalin-6-ol is a solid substance . It has a molecular weight of 180.59 .科学的研究の応用
Antiviral Research
2-Chloroquinoxalin-6-ol has been studied for its potential antiviral properties. Research has highlighted the relevance of chloroquine, a compound related to 2-chloroquinoxalin-6-ol, in the treatment of patients infected by novel viruses like SARS-CoV-2. This underscores the potential of similar compounds in antiviral research (Touret & de Lamballerie, 2020).
Chemical Synthesis and Industrial Applications
Quinoxaline derivatives, including 2-chloroquinoxalin-6-ol, have been used as fluorescent whiteners for polyester fibers. Their synthesis and application demonstrate the compound's utility in industrial processes (Rangnekar & Tagdiwala, 1986).
Serotoninmimetic Activity
Compounds derived from 2-chloroquinoxalin-6-ol, such as piperazinylquinoxalines, have been studied for their serotoninmimetic activities. These studies contribute to understanding the compound's potential impact on neurotransmitter systems (Lumma et al., 1981).
Antibacterial Research
2-Chloroquinoxalin-6-ol derivatives have shown potential in antibacterial research. Studies have focused on synthesizing new derivatives and evaluating their effectiveness against various bacterial strains, indicating the compound's possible use in developing new antibiotics (Babu & Srinivasu, 2021).
Anticancer and Antimicrobial Activity
Research has been conducted on the synthesis of new derivatives of 2,3,6,7-tetra substituted-N-(3-chloroquinoxalin-2-yl)acridin-9-amine, demonstrating significant activity against bacterial and cancer strains. This highlights the potential of 2-chloroquinoxalin-6-ol derivatives in cancer and antimicrobial therapies (Podila & Omprakash, 2020).
Safety And Hazards
特性
IUPAC Name |
2-chloroquinoxalin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUZHHHXMDDDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoxalin-6-ol | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

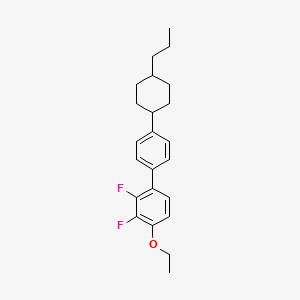

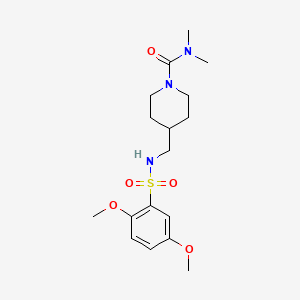
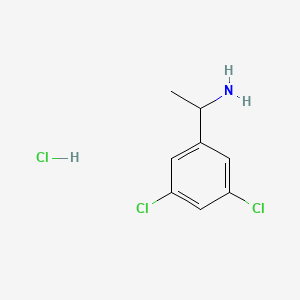




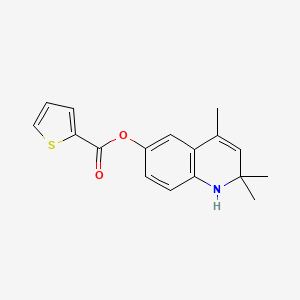
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)
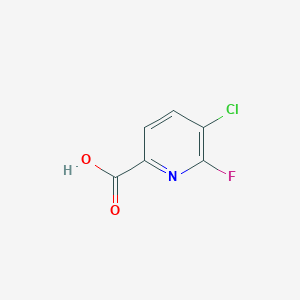
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)
![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)
